![molecular formula C4H4Cl2N4 B153422 2,6-Dichloropyrimidine-4,5-diamine CAS No. 130838-36-7](/img/structure/B153422.png)
2,6-Dichloropyrimidine-4,5-diamine
Overview
Description
2,6-Dichloropyrimidine-4,5-diamine (DCPD) is an organic compound that is widely used in scientific research, particularly in the fields of biochemistry and physiology. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is found in many different biological molecules. DCPD has a wide range of applications due to its unique properties, such as its ability to act as a catalyst, its ability to interact with other molecules, and its low toxicity.
Scientific Research Applications
Pharmaceutical Synthesis
2,6-Dichloropyrimidine-4,5-diamine serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the creation of complex molecules that can be used in drug development, particularly in the design of kinase inhibitors which are crucial in targeted cancer therapies .
Agrochemical Production
This compound is also utilized in the development of agrochemicals. Its chemical properties enable the synthesis of pesticides and herbicides that help protect crops from pests and diseases, contributing to agricultural productivity.
Functional Materials Development
Due to its reactive nature, 2,6-Dichloropyrimidine-4,5-diamine is used in creating functional materials. These materials have specific properties or functions that can be applied in various industries, including electronics and nanotechnology.
Biarylpyrimidine Synthesis
It is involved in biarylpyrimidine synthesis, which is significant in medicinal chemistry. Biaryl compounds have two aromatic rings which can be essential for the biological activity of certain drugs .
Catalyst-Free Monoamination
The compound has been used in catalyst-free monoamination processes. This method is valuable in organic synthesis as it allows for the introduction of amine groups into molecules without the need for a catalyst, simplifying the synthesis process .
Vilsmeier–Haack Reaction
In synthetic organic chemistry, 2,6-Dichloropyrimidine-4,5-diamine can participate in the Vilsmeier–Haack reaction. This reaction is used to introduce aldehyde groups into compounds, which is a pivotal step in synthesizing various organic molecules .
Pyrimido[4,5-d]pyrimidines Chemistry
This chemical plays a role in the chemistry of pyrimido[4,5-d]pyrimidines, a class of compounds with potential therapeutic applications. It has been used to synthesize selective inhibitors for epidermal growth factor receptor (EGFR), which are important in treating certain types of cancer .
properties
IUPAC Name |
2,6-dichloropyrimidine-4,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N4/c5-2-1(7)3(8)10-4(6)9-2/h7H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVAQTIZGIIBCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286462 | |
Record name | 4,5-Diamino-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloropyrimidine-4,5-diamine | |
CAS RN |
130838-36-7 | |
Record name | 4,5-Diamino-2,6-dichloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40286462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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